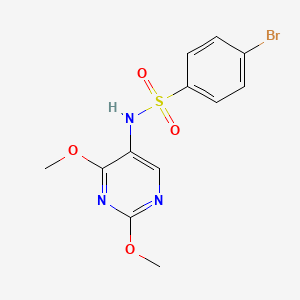![molecular formula C21H24N2O5S2 B2494837 4-[2-[1-(4-甲氧基苯基)磺酰吲哚-3-基]乙基]-1,4-噻嗪烷 1,1-二氧化物 CAS No. 551931-38-5](/img/structure/B2494837.png)
4-[2-[1-(4-甲氧基苯基)磺酰吲哚-3-基]乙基]-1,4-噻嗪烷 1,1-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality 4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗 HIV 活性
基于 1,2,3-三唑部分的杂环化合物已被探索其抗 HIV 潜力。 这些化合物通过靶向病毒酶或参与病毒进入、逆转录和整合的宿主细胞因子,表现出对 HIV 复制的抑制作用 .
抗结核特性
研究人员已经研究了 1,2,3-三唑衍生物在抗击结核病中的应用。 这些化合物可能通过干扰必需的细胞过程或途径来抑制分枝杆菌的生长 .
抗病毒应用
合成的化合物可能表现出抗病毒活性。 需要进一步研究以探索其对特定病毒(如疱疹病毒或流感病毒)的有效性 .
抗菌作用
含有吡唑环的化合物已被研究其抗菌特性。 它们可能通过破坏必需的细胞功能来对抗细菌病原体 .
抗癌潜力
基于吡唑的分子以其药理特性而闻名。 一些抗癌药物包含吡唑环,使其成为药物发现中至关重要的药效基团。 这些化合物可能靶向癌细胞,抑制增殖或诱导凋亡 .
细胞保护特性
某些吡唑衍生物,包括那些具有腙部分的衍生物,表现出细胞保护作用。 它们可能保护细胞免受氧化应激、炎症或其他破坏因素的损害 .
心脏保护应用
腙由于其多样的生物学特性,具有潜在的心脏保护作用。 它们可能减轻心血管损伤或增强心脏功能 .
其他生物活性
腙已被研究其各种特性,包括抗炎、止痛、抗真菌和抗疟疾作用。 它们的通用性使它们成为进一步研究的有趣候选者 .
作用机制
Target of Action
Similar compounds have been shown to target enzymes likeP38 MAP kinase protein . These proteins play a crucial role in cellular responses to external stress signals .
Mode of Action
It’s suggested that similar compounds interact with their targets vianon-covalent interactions , leading to a wide range of biological properties .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to antibacterial, anticancer, and anti-tb activities .
Pharmacokinetics
It’s suggested that similar compounds obey all five rules with good bioavailability . This implies that these compounds are well-absorbed and distributed throughout the body, metabolized sufficiently, and excreted effectively.
Result of Action
Similar compounds have shown significant cytotoxic effects, which is almost close to the standard drug . This suggests that these compounds may have potential therapeutic applications in treating various diseases.
属性
IUPAC Name |
4-[2-[1-(4-methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-28-18-6-8-19(9-7-18)30(26,27)23-16-17(20-4-2-3-5-21(20)23)10-11-22-12-14-29(24,25)15-13-22/h2-9,16H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPSIAWYYOYVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCN4CCS(=O)(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2494755.png)

![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2494757.png)
![5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2494760.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)




![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)
![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/new.no-structure.jpg)
![N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2494771.png)
![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)
![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)
